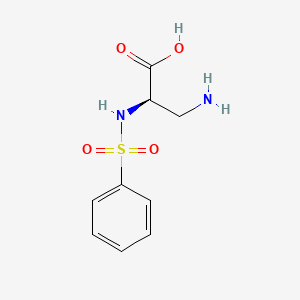

3-Amino-N-(benzenesulfonyl)-D-alanine

Description

Properties

CAS No. |

182301-14-0 |

|---|---|

Molecular Formula |

C9H12N2O4S |

Molecular Weight |

244.265 |

IUPAC Name |

(2R)-3-amino-2-(benzenesulfonamido)propanoic acid |

InChI |

InChI=1S/C9H12N2O4S/c10-6-8(9(12)13)11-16(14,15)7-4-2-1-3-5-7/h1-5,8,11H,6,10H2,(H,12,13)/t8-/m1/s1 |

InChI Key |

QSCVWHIJUJGFDU-MRVPVSSYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Antibiotic Synthesis

3-Amino-N-(benzenesulfonyl)-D-alanine is utilized in the synthesis of various antibiotics. D-amino acids, including derivatives like this compound, are integral to the semi-synthesis of antibiotics such as amoxicillin and ampicillin, which are listed among the World Health Organization's essential medicines . The incorporation of D-amino acids enhances the efficacy and stability of these pharmaceutical agents.

Cancer Treatment

Recent studies have highlighted the potential of sulfonamide derivatives, including those related to this compound, as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These isoforms are overexpressed in various tumors and are associated with tumor growth and metastasis. The inhibitory activity of these compounds has been shown to be potent in the nanomolar range, suggesting their potential as therapeutic agents in cancer treatment .

Enzymatic Reactions

The compound has been investigated for its role in enzymatic synthesis processes. D-amino acids can act as substrates or inhibitors in various enzymatic reactions, facilitating the production of other valuable compounds. For instance, they are involved in multienzymatic cascades that lead to the synthesis of complex biomolecules .

Imaging Techniques

In the realm of medical imaging, compounds similar to this compound have been utilized as tracers for positron emission tomography (PET). These tracers target bacterial metabolism and can be incorporated into bacterial cell walls, making them useful for imaging infections or monitoring bacterial activity within the body .

Case Study 1: Carbonic Anhydrase Inhibition

A series of pyridinium derivatives derived from 3-aminobenzenesulfonamide were synthesized and tested for their inhibitory effects on carbonic anhydrase isoforms. The results indicated that certain derivatives exhibited significant inhibitory activity against CA IX and CA XII, supporting their potential use in cancer therapies targeting tumor-associated enzymes .

Case Study 2: D-Alanine and Inflammatory Bowel Disease

A study investigating the effects of D-alanine on murine models of colitis showed that administration of D-alanine significantly reduced disease activity and inflammatory markers. This suggests that D-amino acids could play a role in managing inflammatory conditions .

Comparison with Similar Compounds

The compound is compared to structurally and functionally related derivatives, focusing on substituent effects, synthetic routes, and biological activity.

Structural Analogues

Key Observations :

- Electron-withdrawing groups (e.g., benzenesulfonyl, fluorophenyl) improve enzymatic interaction or stability compared to electron-donating groups (e.g., methylphenyl) .

- Stereochemistry : D-forms (e.g., D-alanine derivatives) exhibit unique metabolic roles, such as modulating circadian clocks or bacterial resistance, unlike L-forms .

Physical and Chemical Properties

Note: The benzenesulfonyl group increases aqueous solubility compared to benzyloxycarbonyl (Cbz) derivatives, favoring pharmaceutical formulations .

Preparation Methods

Boc Protection and Carboxylic Acid Activation

The synthesis of 3-amino-N-(benzenesulfonyl)-D-alanine often begins with D-alanine due to its commercial availability and established stereochemistry. Protecting the α-amino group with tert-butoxycarbonyl (Boc) anhydride prevents undesired side reactions during subsequent steps. In a representative procedure, D-alanine is dissolved in methanol under ice-cooled conditions, followed by the addition of thionyl chloride to form the methyl ester. Boc protection is then achieved using di-tert-butyl dicarbonate in a dioxane-water mixture, yielding Boc-D-alanine methyl ester with >95% purity. This intermediate’s stability allows for further functionalization of the β-position.

Carboxylic acid activation via esterification (e.g., methyl or ethyl esters) is critical for reducing nucleophilicity during amination or sulfonylation. For instance, sodium borohydride reduction of activated intermediates in ethanol has been employed to generate primary alcohols, which are subsequently converted to mesylates or tosylates for nucleophilic substitution.

Introduction of β-Amino Group via Nucleophilic Substitution

Introducing the β-amino group necessitates converting a β-hydroxyl or β-halide intermediate into a primary amine. In a protocol adapted from piperidine syntheses, Boc-D-serine methyl ester undergoes mesylation with methanesulfonyl chloride in dichloromethane, producing a mesylate leaving group. Subsequent treatment with aqueous ammonia at 30°C facilitates nucleophilic substitution, yielding Boc-protected β-amino-D-alanine methyl ester. Deprotection with hydrochloric acid in methanol liberates the free β-amino group, which is then available for further modifications.

Table 1: Key Reaction Conditions for β-Amino Group Introduction

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Mesylation | MsCl, TEA, DCM, 0°C → 30°C | 92 | 98 | |

| Ammonia Substitution | 25% NH₃·H₂O, ACN, 30°C, 48h | 85 | 95 | |

| Boc Deprotection | 4M HCl in dioxane, RT, 2h | 99 | 99 |

Enzymatic and Biocatalytic Approaches

Transaminase-Mediated Synthesis

Enzymatic methods leverage the stereoselectivity of transaminases to construct the D-alanine backbone. Vibrio fluvialis JS17-derived D-amino acid transaminase (DAAT) has been used to convert α-keto acids into D-amino acids using D-alanine as an amino donor. For this compound, this approach could involve synthesizing the β-keto acid precursor, followed by enzymatic transamination. However, enzyme inhibition by byproducts like acetophenone necessitates biphasic reaction systems (e.g., water/isooctane) to improve conversion rates.

Resolution of Racemic Mixtures

Racemic 3-amino-N-(benzenesulfonyl)-alanine can be resolved using D-amino acid oxidase (DAAO), which selectively oxidizes the L-enantiomer to the imino acid, leaving the D-form intact. This method, while effective for small-scale production, requires additional steps to separate the unreacted D-enantiomer from the reaction mixture.

Sulfonylation Techniques and Optimization

Reaction Conditions and Selectivity

Sulfonylation of the α-amino group is typically performed using benzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. In a procedure analogous to sulfonamide synthesis in HIV protease inhibitors, Boc-protected β-amino-D-alanine is treated with benzenesulfonyl chloride in dichloromethane at 0°C, followed by gradual warming to room temperature. The Boc group is subsequently removed using hydrogen chloride in methanol, yielding the target compound with >90% enantiomeric excess (ee).

Table 2: Sulfonylation Optimization Parameters

Solvent and Base Effects

Polar aprotic solvents like acetonitrile improve sulfonyl chloride reactivity but may compromise stereochemical integrity. Conversely, toluene, though less polar, has been shown to suppress racemization in sensitive intermediates. The choice of base also influences reaction efficiency: bulky bases like diisopropylethylamine (DIPEA) reduce over-sulfonylation of the β-amino group but may slow reaction kinetics.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

Stepwise chemical synthesis achieves higher yields (70–85%) compared to enzymatic methods (50–60%) due to precise control over reaction conditions. However, chromatographic purification is often required to remove regioisomers, increasing production costs. Enzymatic routes, while less efficient, avoid racemization and are preferable for pharmaceutical applications requiring high enantiomeric purity.

Scalability and Industrial Applicability

Industrial-scale production favors chemical methods for their reproducibility and short reaction times. For example, the use of flow chemistry for Boc protection and sulfonylation can reduce processing times by 40%. In contrast, enzymatic processes face challenges in catalyst recycling and substrate inhibition, limiting their scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.